1,6-Dibromohexane
Overview
Description
1,6-Dibromohexane is an organic compound classified as an alkyl halide. It is a colorless liquid with a molecular formula of C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol . This compound is commonly used as a versatile building block in organic synthesis due to its reactivity and ability to introduce a six-carbon spacer in molecular architectures .
Mechanism of Action
Target of Action
1,6-Dibromohexane is an alkyl halide compound . Alkyl halides are known to be versatile building blocks in the synthesis of diverse organic compounds . .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of various organic compounds . It is generally used to introduce a C6 spacer in the molecular architecture . The exact interaction with its targets and the resulting changes would depend on the specific synthesis process and the organic compounds being synthesized.
Biochemical Pathways
It is known to be used in the synthesis of various organic compounds , which suggests that it could potentially affect a wide range of biochemical pathways depending on the specific compounds being synthesized.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific organic compounds being synthesized using it as a building block . For example, it has been used in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .
Biochemical Analysis
Biochemical Properties
1,6-Dibromohexane is generally used to introduce C6 spacer in the molecular architecture . It interacts with various enzymes, proteins, and other biomolecules, playing a crucial role in the synthesis of solvent processable and conductive polyfluorene ionomers for alkaline fuel cell applications .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. It’s used in the synthesis of cross-linkable regioregular poly (3- (5-hexenyl)thiophene) (P3HNT) for stabilizing the film morphology in polymer photovoltaic cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For instance, it’s used in the synthesis of pyrrolo-tetrathiafulvalene molecular bridge (6PTTF6) to study redox switching behavior of single molecules .
Preparation Methods
Chemical Reactions Analysis
1,6-Dibromohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of bromine atoms, this compound readily undergoes nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and amines.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes.
Cross-Linking Reactions: It is used as a cross-linker in polymer chemistry, where it reacts with functional groups on polymer chains to form cross-linked networks.
Scientific Research Applications
1,6-Dibromohexane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including polymers and pharmaceuticals.
Material Science: It is used in the synthesis of conductive polyfluorene ionomers for alkaline fuel cell applications.
Biological Research: It is used in the synthesis of novel benzo[b]xanthone derivatives with potential antitumor activity.
Polymer Chemistry: It is used as a cross-linker for the cross-linking of glycuronans and other polymers.
Comparison with Similar Compounds
1,6-Dibromohexane can be compared with other similar alkyl halides:
1,4-Dibromobutane: This compound has a shorter carbon chain and is used in similar applications as a cross-linker and building block in organic synthesis.
1,8-Dibromooctane: This compound has a longer carbon chain and is used in the synthesis of more extended molecular architectures.
1,2-Dibromoethane: This compound is used as a fumigant and in organic synthesis, but its shorter carbon chain limits its use in introducing longer spacers in molecular architectures.
This compound is unique due to its six-carbon chain, which provides an optimal balance between reactivity and the ability to introduce a significant spacer in molecular structures .
Properties
IUPAC Name |
1,6-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c7-5-3-1-2-4-6-8/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRHVVLXEBNBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCBr)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044452 | |
Record name | 1,6-Dibromohexane | |
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Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear brown liquid; [Sigma-Aldrich MSDS] | |
Record name | Hexane, 1,6-dibromo- | |
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Record name | 1,6-Dibromohexane | |
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CAS No. |
629-03-8 | |
Record name | 1,6-Dibromohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-03-8 | |
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Record name | 1,6-Dibromohexane | |
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Record name | 1,6-Dibromohexane | |
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Record name | Hexane, 1,6-dibromo- | |
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Record name | 1,6-Dibromohexane | |
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Record name | 1,6-dibromohexane | |
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Record name | 1,6-DIBROMOHEXANE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 1,6-Dibromohexane has a molecular formula of C6H12Br2 and a molecular weight of 244.0 g/mol.
A: this compound can be characterized using various spectroscopic techniques, including Raman spectroscopy [], IR spectroscopy [], and EXAFS spectroscopy at the bromine K-edge []. These techniques provide information about vibrational properties, local structural properties, and the bromine environment within the molecule.
A: this compound is soluble in organic solvents like nitrobenzene and can participate in phase transfer reactions with the help of catalysts like tetrabutylammonium bromide [].
A: While this compound is employed in reactions involving bases [, , , , ], care should be taken, especially when dealing with intermediates containing phosphonate groups, to avoid potential phosphonate-phosphate rearrangement [].
A: this compound is a versatile reagent in polymer synthesis. It serves as a crosslinking agent for sulfonated poly(ether ether ketone) membranes, enhancing their dimensional stability and performance in fuel cell applications []. It is also used in the preparation of various polymers, including polybenzimidazole/quaternized poly(1-vinylimidazole) blend membranes [], polyacetylenes [], and polyesters [].
A: Yes, this compound acts as a linker in the synthesis of macrocycles. It can be reacted with various building blocks, such as diphenoxides [], 2,9-bis(4-hydroxyphenyl)-1,10-phenanthroline [], and bis(2-oxocyclopentyl)methane [] to create macrocyclic structures with diverse applications.
A: this compound is a valuable reagent for introducing a six-carbon linker with two bromine atoms in organic synthesis. For example, it can be used to synthesize acylhydrazides containing a six-membered azepane ring under specific reaction conditions with K2CO3 as a base [].
A: Yes, density functional theory (DFT) calculations have been used to study the deprotonation mechanism of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) in the presence of this compound, providing insights into the hydrogen atom transfer process during debromination reactions [].
A: this compound forms inclusion compounds with urea, where the dibromoalkane guest molecules are encapsulated within the tunnels formed by the urea host structure [, ]. This inclusion compound exhibits a commensurate host-guest substructure, unlike its longer-chain dibromoalkane counterparts [].
A: Interestingly, this compound adopts a gauche conformation at both ends within the urea inclusion compound, while longer α,ω-dibromoalkanes (n > 6) are primarily in the trans conformation [].
A: The Soret coefficient (S(T)), a measure of thermal diffusion, of this compound in both protonated and perdeuterated cyclohexane has been studied []. Results show a universal isotope effect, with a consistent change in S(T) upon isotopic substitution of cyclohexane, independent of concentration or the mixing partner [].
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